Cas no 873-75-6 (4-Bromobenzyl alcohol)

4-Bromobenzyl alcohol structure
4-Bromobenzyl alcohol structure
Nome del prodotto:4-Bromobenzyl alcohol
Numero CAS:873-75-6
MF:C7H7BrO
MW:187.033881425858
MDL:MFCD00004650
CID:40135
PubChem ID:24850087

4-Bromobenzyl alcohol Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-Bromophenyl)methanol
    • P-BROMOBENZYL ALCOHOL
    • RARECHEM AL BD 0075
    • Benzyl alcohol, p-bromo-
    • 4-Brom-benzyl alcohol
    • Brombenzylalcohol
    • Benzenemethanol, 4-bromo-
    • 4-Bromobenzenemethanol
    • 4-Bromobenzyl Alcohol
    • 4-bromobenzyl-alcohol
    • 4-Br-Ph-CH2OH
    • Benzyl alcohol,p-bromo
    • BroMo-benzyl alcohol
    • p-Br benzyl alcohol
    • Benzylalcohol, p-bromo- (6CI,7CI,8CI)
    • (p-Bromophenyl)methanol
    • 1-(p-Bromophenyl)methanol
    • 4-Hydroxymethyl-1-bromobenzene
    • Para-Bromobenzyl Alcohol
    • 4-bromobenzylalcohol
    • (4-bromophenyl)-methanol
    • (4-Bromo-phenyl)-methanol
    • (4-bromophenyl)methan-1-ol
    • VEDDBHYQWFOITD-UHFFFAOYSA-N
    • p-Bromo-benzyl alcohol
    • 4-Bromophenylmethanol
    • PubChem3748
    • 4-bromo-benzylalcohol
    • 4-Bromobenzenemethanol (ACI)
    • Benzyl alcohol, p-bromo- (6CI, 7CI, 8CI)
    • 1-Bromo-4-(hydroxymethyl)benzene
    • AKOS000249367
    • Q27093776
    • InChI=1/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • CS-W004067
    • A22470
    • CHEMBL184410
    • SY006440
    • BDBM50150787
    • DTXSID50236276
    • (4-Bromophenyl)methanol #
    • VEDDBHYQWFOITD-UHFFFAOYSA-
    • NS00039187
    • W-104028
    • SCHEMBL104349
    • EINECS 212-851-7
    • DB-017995
    • 4-Bromobenzyl alcohol, 99%
    • MFCD00004650
    • DB02822
    • BRB
    • EN300-122917
    • AC-26171
    • Z335244742
    • PS-5313
    • AC-17025
    • 873-75-6
    • (4-Bromophenyl)methanol;Brombenzylalcohol
    • B1372
    • CCRIS 5119
    • 4-Bromobenzyl alcohol
    • MDL: MFCD00004650
    • Inchi: 1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • Chiave InChI: VEDDBHYQWFOITD-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(CO)=CC=1
    • BRN: 1931620

Proprietà calcolate

  • Massa esatta: 185.96800
  • Massa monoisotopica: 185.968
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 77
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: 1.3839 (rough estimate)
  • Punto di fusione: 77.0 to 80.0 deg-C
  • Punto di ebollizione: 267.8°C at 760 mmHg
  • Punto di infiammabilità: 115.7℃
  • Indice di rifrazione: 1.5840 (estimate)
  • Solubilità: dioxane: soluble1g/10 mL, clear to faintly turbid, colorless to faintly yellow
  • PSA: 20.23000
  • LogP: 1.94140
  • Solubilità: Non determinato

4-Bromobenzyl alcohol Informazioni sulla sicurezza

4-Bromobenzyl alcohol Dati doganali

  • CODICE SA:2906299090
  • Dati doganali:

    Codice doganale cinese:

    2906299090

    Panoramica:

    2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

4-Bromobenzyl alcohol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B47690-100g
(4-Bromophenyl)methanol
873-75-6 98%
100g
¥157.0 2022-04-28
Enamine
EN300-122917-0.5g
(4-bromophenyl)methanol
873-75-6 95%
0.5g
$21.0 2023-05-03
Enamine
EN300-122917-1.0g
(4-bromophenyl)methanol
873-75-6 95%
1g
$26.0 2023-05-03
Enamine
EN300-122917-5.0g
(4-bromophenyl)methanol
873-75-6 95%
5g
$29.0 2023-05-03
Enamine
EN300-122917-0.1g
(4-bromophenyl)methanol
873-75-6 95%
0.1g
$19.0 2023-05-03
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0690939435-100g
4-Bromobenzyl alcohol
873-75-6 98%(HPLC)
100g
¥ 558.8 2024-07-19
eNovation Chemicals LLC
D397857-25g
4-Bromobenzyl alcohol
873-75-6 97%
25g
$175 2024-05-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1372-25G
4-Bromobenzyl Alcohol
873-75-6 >99.0%(GC)
25g
¥270.00 2024-04-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13197-10g
4-Bromobenzyl alcohol, 99%
873-75-6 99%
10g
¥577.00 2023-02-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830616-5g
4-Bromobenzyl alcohol
873-75-6 98%
5g
¥29.00 2022-09-02

4-Bromobenzyl alcohol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tributylborane Solvents: 1-Ethyl-3-methylimidazolium tetrafluoroborate
Riferimento
Reduction of aldehydes using trialkylboranes in ionic liquids
Kabalka, George W.; Malladi, Rama R., Chemical Communications (Cambridge), 2000, (22),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ;  12 h, 25 °C
Riferimento
Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H Analogue
Hamasaka, Go; Tsuji, Hiroaki; Uozumi, Yasuhiro, Synlett, 2015, 26(14), 2037-2041

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium perchlorate Solvents: Ethanol ,  Water ;  20 h, rt
Riferimento
Water oxidation couples to electrocatalytic hydrogenation of carbonyl compounds and unsaturated carbon-carbon bonds by nickel
Behrouzi, Leila; Zand, Zahra; Fotuhi, Mobina; Kaboudin, Babak; Najafpour, Mohammad Mahdi, Scientific Reports, 2022, 12(1),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Heptane ;  3 bar; 20 - 30 bar
1.2 Reagents: Hydrogen ;  5 h, 30 bar, rt → 100 °C
Riferimento
Hydrogenation and Reductive Amination of Aldehydes using Triphos Ruthenium Catalysts
Christie, Francesca; Zanotti-Gerosa, Antonio; Grainger, Damian, ChemCatChem, 2018, 10(5), 1012-1018

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: N,N′-1,2-Ethanediylbis[N-bromobenzenesulfonamide] Solvents: Methanol ;  6 h, rt
Riferimento
N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions
Khazaei, Ardeshir; Rostami, Amin; Mahboubifar, Marjan, Catalysis Communications, 2007, 8(3), 383-388

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: [5-Butyl-1-methyl-3-(2,4,6-trimethylphenyl)-1H-1,2,3-triazolium-4-yl]carbonyl(η5… Solvents: 1,2-Dichloroethane ;  9 min, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Chloroform-d
Riferimento
Triazolylidene Iron(II) Piano-Stool Complexes: Synthesis and Catalytic Hydrosilylation of Carbonyl Compounds
Johnson, Chloe; Albrecht, Martin, Organometallics, 2017, 36(15), 2902-2913

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  1-Butanaminium, N-[2-[[4-[[(2-aminoethyl)amino]sulfonyl]phenyl]amino]-2-oxoethyl… Solvents: Water ;  1 h, 80 °C
1.2 Reagents: Sodium formate ;  1.5 h, 80 °C
Riferimento
Synthesis of water-soluble monotosylated ethylenediamines and their application in ruthenium and iridium-catalyzed transfer hydrogenation of aldehydes
Zhou, Zhongqiang; Ma, Qiong; Zhang, Aiqing; Wu, Lamei, Applied Organometallic Chemistry, 2011, 25(12), 856-861

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium borohydride ;  10 min, rt
Riferimento
Fast and efficient method for quantitative reduction of carbonyl compounds by NaBH4 under solvent-free conditions
Naimi-Jamal, M. R.; Mokhtari, J.; Dekamin, Mohammad G., Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, ,

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: 1883514-40-6 Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  0.5 h, 82 °C
Riferimento
Piano-stool benzothiazol-2-ylidene Ru(II) complexes for effective transfer hydrogenation of carbonyls
Oruc, Zeynep Ipek; Gok, Lutfiye; Turkmen, Hayati; Sahin, Onur; Buyukgungor, Orhan; et al, Journal of Organometallic Chemistry, 2016, 807, 36-44

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Methanol ;  5 min, rt
Riferimento
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Nickel ,  Silica Solvents: Methanol ;  5 min, 0 °C
1.2 Reagents: Water
Riferimento
Rapid and selective reduction of aldehydes, ketones, phenol, and alkenes with Ni-boride-silica catalysts system at low temperature
Rahman, Ateeq; Jonnalagadda, S. B., Journal of Molecular Catalysis A: Chemical, 2009, 299(1-2), 98-101

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Tributylstannane Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Solvent-mediated chemoselective reduction of aldehydes by using tributyltin hydride in methanol, aqueous organic solvents, or water: an environmentally benign process
Kamiura, Koji; Wada, Makoto, Tetrahedron Letters, 1999, 40(51), 9059-9062

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: 2725020-49-3 ;  18 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 25 °C
Riferimento
Aluminum Hydroxide Secondary Building Units in a Metal-Organic Framework Support Earth-Abundant Metal Catalysts for Broad-Scope Organic Transformations
Feng, Xuanyu ; Ji, Pengfei ; Li, Zhe; Drake, Tasha; Oliveres, Pau; et al, ACS Catalysis, 2019, 9(4), 3327-3337

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: 1659248-89-1 Solvents: Methanol ;  5 min, rt
Riferimento
Sodium borohydride reduction of aldehydes catalyzed by an oxovanadium(IV) Schiff base complex encapsulated in the nanocavity of zeolite-Y
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Inorganic Chemistry Communications, 2015, 54, 38-40

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
Riferimento
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; Watts, Paul, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Dichloro(piperazine-κN1,κN4)bis[tetrahydroborato(1-)-κH,κH′]zirconium Solvents: Diethyl ether ;  45 min, rt
Riferimento
Zirconium borohydride piperazine complex, an efficient, air and thermally stable reducing agent
Tajbakhsh, M.; Lakouraj, M. M.; Shirini, F.; Habibzadeh, S.; Nikdoost, A., Tetrahedron Letters, 2004, 45(16), 3295-3299

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro[1-methyl-5-phenyl-3-(phenylmethyl)-1H-1,2,3-triazolium-4-yl]boron Catalysts: Silica Solvents: Dichloromethane ;  3 h, rt
Riferimento
Mesoionic Carbene-Boranes
de Oliveira Freitas, Luiza Baptista; Eisenberger, Patrick; Crudden, Cathleen M., Organometallics, 2013, 32(22), 6635-6638

4-Bromobenzyl alcohol Raw materials

4-Bromobenzyl alcohol Preparation Products

Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd